molecular formula C10H13NO B12593639 (2R)-2-Amino-4-phenylbut-3-en-1-ol

(2R)-2-Amino-4-phenylbut-3-en-1-ol

Cat. No.: B12593639
M. Wt: 163.22 g/mol
InChI Key: CKKVPCLNGXGAFO-VQCYPWCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-4-phenylbut-3-en-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the palladium-catalyzed enantioselective synthesis of (2R)-3-butene-1,2-diol, which can be further modified to obtain this compound, has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-phenylbut-3-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like acyl chlorides or anhydrides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or an aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2R)-2-Amino-4-phenylbut-3-en-1-ol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Phenylpropan-2-amine: Another chiral amine with similar structural features.

    (2R)-3-Butene-1,2-diol: A related compound used in asymmetric synthesis.

Uniqueness

(2R)-2-Amino-4-phenylbut-3-en-1-ol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its chiral nature also makes it valuable for the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(E,2R)-2-amino-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C10H13NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+/t10-/m1/s1

InChI Key

CKKVPCLNGXGAFO-VQCYPWCPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)C=CC(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.